N-(3-(piperidin-4-yl)propyl)cyclopropanamine
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Overview
Description
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .
Scientific Research Applications
N-(3-(piperidin-4-yl)propyl)cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(piperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)propylamine: Used in the synthesis of various pharmaceuticals.
Cyclopropylamine: A key intermediate in organic synthesis.
Uniqueness
N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(3-piperidin-4-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2 |
InChI Key |
ROOYDOUODGJLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCC2CCNCC2 |
Origin of Product |
United States |
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